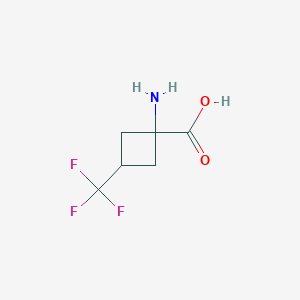

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H8F3NO2 and its molecular weight is 183.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated amino acid that has garnered attention for its unique structural properties and potential biological activities. The trifluoromethyl group enhances its chemical reactivity, which may influence its interactions with biological targets. This article reviews the compound's synthesis, biological activity, and potential applications, supported by various research findings.

Synthesis

The synthesis of this compound has been explored through multiple efficient methods. Notable approaches include:

- Radical Deoxygenation : Utilizing tin hydride (Bu3SnH) to facilitate the deoxygenation of cyclobutane precursors, leading to the desired compound with reasonable yields .

- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through reactions involving readily available starting materials, enhancing the compound's accessibility for research purposes .

Research indicates that the unique trifluoromethyl substitution significantly affects the biological activity of this compound. The following mechanisms have been proposed:

- Enhanced Binding Affinity : The trifluoromethyl group may improve binding interactions with specific receptors or enzymes, potentially increasing the potency of the compound in therapeutic contexts .

- Transport Properties : Studies involving radiofluorinated analogs suggest that this compound can be transported via L-type amino acid transporters, indicating its potential utility in imaging applications for tumor detection .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Tumor Imaging : Research on radiolabeled derivatives demonstrated their capability as PET ligands in rodent models, suggesting applications in cancer diagnostics .

- In Vitro Studies : In vitro assays using gliosarcoma cells showed that these compounds could act as substrates for amino acid transport systems, highlighting their relevance in cancer biology .

- Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound exhibited superior stability and reactivity due to its dual trifluoromethyl substitutions.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Medicinal Chemistry : Its unique structure may lead to the development of novel therapeutics targeting specific diseases.

- Diagnostic Imaging : The ability to label this compound with fluorine isotopes opens avenues for non-invasive imaging techniques in oncology.

- Research Tool : As a fluorinated amino acid, it can serve as a valuable tool in biochemical studies, particularly those focusing on amino acid transport and metabolism.

科学的研究の応用

Pharmaceutical Applications

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has garnered attention as a lead compound in drug discovery due to its unique biological activities. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for the development of novel therapeutics.

Case Study: Antiviral Drug Development

Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced antiviral properties. For instance, researchers synthesized derivatives of this compound and evaluated their efficacy against viral infections. Results showed promising antiviral activity, indicating potential for further development into effective antiviral agents .

Material Science Applications

The unique chemical stability and reactivity of this compound make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Case Study: Polymer Enhancements

In a study focusing on polymer composites, the addition of this compound significantly improved the mechanical properties of epoxy resins. The fluorinated compound acted as a toughening agent, resulting in composites that exhibited superior impact resistance compared to traditional formulations .

Biological Research Applications

The compound's biological activities extend beyond pharmaceutical applications, making it valuable in biochemical research. Its ability to modulate enzyme activity and interact with cellular pathways has been explored in various studies.

Interaction Studies

Research has shown that this compound can influence metabolic pathways by acting as an inhibitor of specific enzymes involved in amino acid metabolism. Understanding these interactions is crucial for elucidating its role in biological systems and potential therapeutic uses .

特性

IUPAC Name |

1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-5(10,2-3)4(11)12/h3H,1-2,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMKAFXTEMWUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。